2-Bromothiophene-3-carboxamide
Description
Significance of Halogenated Thiophene (B33073) Carboxamides in Contemporary Organic Chemistry
Halogenated thiophene carboxamides represent a class of organic compounds of significant interest due to the synergistic effect of their constituent functional groups. The halogen atom, typically bromine or chlorine, serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The position of the halogen on the thiophene ring influences the regioselectivity of these transformations, allowing for precise control over the final molecular structure.
The carboxamide group, on the other hand, is a key pharmacophore found in numerous biologically active molecules and can participate in various chemical transformations. It can act as a directing group in substitution reactions or be converted into other functional groups such as amines, nitriles, or aldehydes. The presence of both the halogen and the carboxamide on the thiophene ring creates a powerful synthetic intermediate. For instance, research has shown that halogenated thiophene carboxamides are crucial precursors for synthesizing fused heterocyclic systems and substituted bi-aryl compounds. acs.orgmdpi.comnih.gov These structures are prevalent in medicinal chemistry and materials science, where the thiophene core imparts favorable electronic properties and the carboxamide group can modulate solubility and biological interactions. jst.go.jp
Overview of Thiophene Derivatives as Versatile Synthetic Intermediates
Thiophene is an aromatic five-membered heterocycle containing a sulfur atom, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org The thiophene ring is relatively stable and can undergo a variety of substitution reactions, making it an ideal scaffold for constructing complex molecules. chemicalbook.com Thiophene and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and conducting polymers. chemicalbook.comgoogle.com
The utility of thiophene derivatives stems from their electronic properties and their ability to be functionalized at various positions on the ring. diva-portal.org For example, 2-bromothiophene (B119243) is a key precursor in the synthesis of several commercial drugs. wikipedia.org The introduction of different functional groups onto the thiophene core allows for the fine-tuning of the molecule's physical and chemical properties. This versatility has led to the development of numerous synthetic methods for preparing substituted thiophenes, tailored for specific applications in diverse fields. google.comtandfonline.com
Scope and Academic Relevance of 2-Bromothiophene-3-carboxamide Research
The academic and industrial interest in this compound lies primarily in its role as a strategic building block for creating more complex heterocyclic structures. While research focusing solely on the compound itself is limited, its utility is demonstrated in its application as a starting material in multi-step syntheses.
A key application of this compound is in the construction of fused ring systems. For example, it can be derived from its corresponding carboxylic acid, 2-bromothiophene-3-carboxylic acid, which is used in the synthesis of thieno[3,2-c]quinolin-4(5H)-ones, a class of compounds with potential applications in medicinal chemistry. The synthesis often involves an initial amide coupling reaction followed by an intramolecular cyclization. rsc.org The bromine atom at the 2-position is crucial for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other substituent groups, thereby expanding molecular diversity. acs.orgmdpi.comnih.gov
The synthesis of this compound itself is straightforward, typically involving the amidation of 2-bromothiophene-3-carbonyl chloride, which is readily prepared from the corresponding carboxylic acid. chemicalbook.com The accessibility of this starting material further enhances its academic relevance as a versatile intermediate for exploratory synthesis of novel compounds.
Physicochemical Data
Below are the physicochemical properties of this compound and its immediate precursor.
| Property | Value | Source |
|---|---|---|
| CAS Number | 189330-06-1 | chemicalbook.combiosynth.com |
| Molecular Formula | C₅H₄BrNOS | biosynth.com |
| Molecular Weight | 206.06 g/mol | thermofisher.com |
| Property | Value | Source |
|---|---|---|
| CAS Number | 24287-95-4 | manchesterorganics.comambeed.comjk-sci.com |
| Molecular Formula | C₅H₃BrO₂S | manchesterorganics.comambeed.comjk-sci.com |
| Molecular Weight | 207.05 g/mol | ambeed.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDWVLAFVDRFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596667 | |
| Record name | 2-Bromothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189330-06-1 | |
| Record name | 2-Bromothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromothiophene 3 Carboxamide and Its Precursors
Direct Synthesis Strategies for 2-Bromothiophene-3-carboxamide
Direct synthesis focuses on the formation of the amide bond as a key step, starting from a carboxylic acid derivative.
The most straightforward route to this compound involves the amidation of its corresponding carboxylic acid, 2-bromothiophene-3-carboxylic acid. This transformation is typically not performed directly but requires the activation of the carboxylic acid to facilitate the reaction with an amine source.
Commonly, peptide coupling reagents are employed for this purpose. For instance, the synthesis of N-substituted 2-bromothiophene-3-carboxamides has been successfully achieved by treating 2-bromothiophene-3-carboxylic acid with an appropriate amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC·HCl) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jst.go.jp This method is widely used for creating libraries of amide derivatives for biological screening. jst.go.jp
Alternative protocols for similar thiophene (B33073) carboxamides have utilized other coupling systems. These include N,N'-dicyclohexylcarbodiimide (DCC) with DMAP in a solvent like dichloromethane (B109758) (DCM) or titanium tetrachloride (TiCl₄) in pyridine (B92270). nih.gov The choice of reagent can influence the reaction yield and purity of the final product. nih.gov
Table 1: Comparison of Coupling Reagents for Thiophene Carboxamide Synthesis
| Coupling System | Reagents | Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| EDC/DMAP | EDC·HCl, DMAP | Dichloromethane (CH₂Cl₂) | Moderate to High | jst.go.jp |
| DCC/DMAP | DCC, DMAP | Dichloromethane (CH₂Cl₂) | Moderate | nih.gov |
Data synthesized from studies on analogous thiophene carboxamides.
More complex strategies involve the construction of the thiophene ring itself or a fused heterocyclic system incorporating the carboxamide moiety. These methods offer access to diverse molecular architectures.
One notable strategy is the tandem Curtius rearrangement/cyclization. pitt.edu This approach can begin with a substituted thiophene aldehyde, which undergoes a Knoevenagel condensation to form a cinnamic acid derivative. Conversion to an acid chloride, then an azide, and subsequent heating can trigger the Curtius rearrangement to an isocyanate, which cyclizes in situ to form a thieno-fused pyridone, a cyclic amide structure. pitt.edu
Other cyclization reactions starting from functionalized thiophenes are also prevalent for building complex heterocyclic systems. For example, 3-bromothiophene (B43185) can be converted into an aldehyde, which then undergoes cyclization with ethyl thioglycolate to build a thieno[3,2-b]thiophene (B52689) core. encyclopedia.pub While not directly yielding a simple carboxamide, these intramolecular condensation and cyclization reactions, such as the Dieckmann condensation, are powerful tools for creating rigid thiophene-based scaffolds where a carboxamide or a related group is part of a newly formed ring. mdpi.com
Preparation of Key Bromothiophene Carboxylic Acid Precursors
The availability of the starting material, 2-bromothiophene-3-carboxylic acid, is critical. Its synthesis requires careful control over the regiochemistry of bromination and carboxylation.
The synthesis of 2-bromothiophene-3-carboxylic acid (CAS No. 24287-95-4) is not as commonly documented as its isomers. epa.gov However, its preparation can be inferred from established methods for analogous compounds. A logical and effective route is the regioselective bromination of 3-thiophenecarboxylic acid. For example, the synthesis of the isomeric 5-bromothiophene-3-carboxylic acid was achieved by treating 3-thiophenecarboxylic acid with bromine in glacial acetic acid. rsc.org This electrophilic substitution occurs preferentially at the C5 position, which is activated by the carboxylic acid group. To obtain the 2-bromo isomer, one would need to direct bromination to the C2 position, which can be challenging due to electronic factors.
An alternative strategy involves a halogen-metal exchange followed by carboxylation. This could start from 2,3-dibromothiophene. Regioselective lithiation at the more reactive C2 position using an organolithium reagent at low temperature, followed by quenching with carbon dioxide (CO₂), would introduce the carboxylic acid group at the 3-position, yielding the desired product after workup. beilstein-journals.org
Controlling the position of bromine attachment on the thiophene ring is a cornerstone of synthesizing specific isomers. The outcome of electrophilic bromination is dictated by the electronic properties of existing substituents.
Activating/Deactivating Groups: Electron-donating groups direct bromination to the ortho and para positions (C2 and C5 for a 3-substituent), while electron-withdrawing groups direct it to the meta position (C4 or C5 for a 2-substituent). For instance, regioselective bromination of 2-phenylthiophene-3-carbaldehyde (B1643248) occurs at the 5-position because the formation of a carbocation alpha to the aldehyde group (at C2) is unfavorable. pitt.edu
Blocking Groups: A substituent, such as a bromine atom, can be used as a "blocking group" to prevent reaction at one site and direct subsequent substitutions to other positions. d-nb.info
Directed Ortho Metalation: A directed ortho metalation-bromination sequence offers excellent regiocontrol. This involves using a directing group (like an amide or carboxylic acid) to guide an organolithium base to deprotonate the adjacent C-H bond. The resulting lithiated species is then quenched with a bromine source.
Specific Reagents and Conditions: The choice of brominating agent and reaction conditions is crucial. N-Bromosuccinimide (NBS) in solvents like acetic acid or dimethylformamide (DMF) is a common reagent that provides high regioselectivity for bromination at the vacant alpha-position (C2 or C5) of many thiophene derivatives. tandfonline.com For substrates prone to over-bromination, milder conditions or specific catalysts are necessary. Low-temperature lithiation with n-butyllithium (n-BuLi) followed by the addition of bromine is a powerful method for achieving high regioselectivity that might not be possible with direct electrophilic bromination. google.com
Table 2: Methods for Regiocontrolled Bromination of Thiophenes
| Method | Reagents | Key Feature | Target Position | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | NBS, Acetic Acid | Brominates the most activated position, typically C2 or C5. | α-position | tandfonline.com |
| Blocking Group Strategy | Pd-catalysis on a pre-brominated thiophene | A C2-bromo group directs further substitution to the C5 position. | C5-position | d-nb.info |
| Lithiation-Bromination | n-BuLi, Bromine | Lithiation at the most acidic proton followed by bromination. | Position-specific | google.com |
Emerging and Sustainable Synthetic Protocols
Modern organic synthesis emphasizes the development of more efficient and environmentally benign methods.
One of the most significant advances is the use of C–H activation and direct arylation polymerization (DArP). rsc.orgacs.org These methods avoid the need to pre-functionalize the thiophene ring with halides or organometallic reagents, reducing the number of synthetic steps and the generation of toxic waste. d-nb.info Palladium-catalyzed direct arylation, for example, provides a "greener" route to substituted thiophenes. d-nb.info
The development of more sustainable bromination procedures is also a key area of research. Traditional methods often use elemental bromine, which is highly toxic and corrosive. Newer protocols utilize reagents like pyridine perbromide hydrobromide or a combination of hydrobromic acid and an oxidant like hydrogen peroxide. google.comgoogle.com These alternatives can offer higher selectivity, easier handling, and in some cases, the potential for recycling the brominating agent. google.comgoogle.com
Furthermore, the use of greener solvents is gaining traction. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as replacements for more hazardous solvents like dichloromethane (DCM), as they are often derived from renewable resources and can simplify workup procedures. acs.org Biocatalysis, using enzymes to perform chemical transformations, also represents a frontier in sustainable chemistry, offering high selectivity under mild conditions. acs.org
Microwave-Assisted Synthesis of Thiophene Carboxamide Derivatives
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, often leading to significant rate enhancement, better selectivity, and reduced thermal degradation byproducts. mdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds like thiophene carboxamide derivatives. The use of microwave irradiation can dramatically shorten reaction times from hours to mere minutes and frequently improves product yields when compared to conventional heating methods. mdpi.comnih.gov
Research has demonstrated the successful application of microwave energy in various synthetic steps leading to thiophene carboxamides. For instance, the reaction of 4-aminothiophene-3-carboxamide (B11731693) derivatives with chloroacetyl chloride has been achieved in 5 minutes at 150 °C using a microwave reactor. nih.gov Similarly, subsequent reactions to form more complex derivatives were completed in 15 minutes at 120 °C under microwave irradiation. nih.gov Solvent-free microwave conditions have also been developed, where reactants are supported on aluminum oxide, offering a rapid and environmentally friendly route to thiophene oligomers. researchgate.net
The synthesis of various 2-aminothiophene-3-carboxamide (B79593) derivatives has been efficiently carried out using microwave heating. google.com A patented method describes dissolving acetonitrile (B52724) amide and sulfur in an organic solvent, heating with microwaves, and then reacting with an aldehyde or ketone to produce the desired thiophene derivative in 1 to 3 hours. google.com These findings underscore the versatility and efficiency of microwave assistance in constructing the thiophene carboxamide scaffold. This approach is noted as applicable for producing derivatives of 2-bromothiophene-3-carboxylic acid, the direct precursor to this compound. vulcanchem.com
| Reactants | Microwave Conditions | Solvent | Yield | Reference |
| 4-aminothiophene-3-carboxamide derivative + Chloroacetyl chloride | 150 °C, 5 min | n-Butanol | Not specified | nih.gov |
| 4-(2-chloroacetamido)thiophene-3-carboxamide + Aromatic amine | 120 °C, 15 min | Ethylene glycol | Not specified | nih.gov |
| Acetonitrile amide, sulfur, ketone/aldehyde | 45-55 °C, 1-3 hours | Anhydrous ethanol (B145695) or Dimethyl fumarate | High | google.com |
| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one + Thioglycolic acid | Not specified, 2 min | Solvent-free | 98% | mdpi.com |
| 2-bromo-2,2′-bithiophene + Bis(pinacolato)diboron | Not specified, 6 min | Aluminum oxide (support) | 65% | researchgate.net |
Green Chemistry Principles in Bromothiophene Synthesis
The synthesis of 2-bromothiophene (B119243), a key precursor for the title compound, is an area where green chemistry principles have been effectively applied. Traditional bromination methods often use hazardous reagents like liquid bromine, prompting the development of safer and more environmentally benign alternatives. cambridgescholars.com
One of the most common and greener alternatives is N-Bromosuccinimide (NBS), which is a solid and thus easier to handle than liquid bromine. cambridgescholars.comresearchgate.net The use of ultrasonic irradiation in conjunction with NBS can provide a fast and convenient method for the bromination of thiophenes. researchgate.net The efficiency of this reaction, however, can be dependent on the solvent used. researchgate.net
A particularly green approach involves the in-situ generation of the brominating agent ("Br+") from less hazardous materials. One such system uses a combination of an ammonium (B1175870) halide salt (like NH₄Br) and hydrogen peroxide in aqueous acetic acid. cdnsciencepub.com This method provides access to brominated heterocycles in yields and purities comparable to those achieved with NBS. cdnsciencepub.com It shows excellent regioselectivity for the alpha-position (C2 or C5) on activated thiophene rings and demonstrates a high tolerance for various functional groups. cdnsciencepub.com
Another innovative green methodology employs copper(II) sulfate (B86663) pentahydrate to mediate the halocyclization of precursor alkynes in ethanol, an environmentally friendly solvent. nih.gov This process avoids harsh solvents and toxic cyclizing agents, producing halogenated thiophenes in high yields. nih.gov These methods represent significant progress in making the synthesis of brominated thiophenes, and by extension their derivatives like this compound, more sustainable.
| Substrate | Brominating System | Solvent | Key Findings | Reference |
| Thiophenes and oligothiophenes | N-Bromosuccinimide (NBS) / Ultrasonic irradiation | Varies (e.g., THF) | Fast and convenient method; yield depends on solvent and substrate structure. | researchgate.net |
| Activated thiophene rings | Ammonium bromide / Hydrogen peroxide | Aqueous acetic acid | Quantitative regioselectivity for the α-position; yields comparable to NBS. | cdnsciencepub.com |
| Thiophenic compounds | Br₂ and H₂O₂/HBr | Alkane and alcohol solutions | Conversion of various thiophenic compounds to corresponding bromides reached up to 81.6 ~ 99.8%. | researchgate.net |
| Precursor alkynes | Sodium halide / Copper (II) sulfate pentahydrate | Ethanol | Environmentally benign process yielding halogenated thiophenes in yields as high as 95%. | nih.gov |
Reactivity and Transformational Chemistry of 2 Bromothiophene 3 Carboxamide
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the 2-position of the thiophene (B33073) ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. researchgate.netnih.gov In the context of 2-bromothiophene-3-carboxamide, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the thiophene ring. The general reaction involves the coupling of the bromothiophene derivative with an aryl or heteroaryl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency and yield. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) complexes such as palladium acetate (B1210297) (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). clockss.orgjcu.edu.au Bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently employed to facilitate the transmetalation step. jcu.edu.au The reaction is typically carried out in solvents such as toluene (B28343), dioxane, or aqueous mixtures. clockss.orgjcu.edu.au
A specific example involves the coupling of a 5-bromothiophene-2-carboxamide (B442588) derivative with various arylboronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a solvent/water mixture at 90 °C, yielding a range of 5-aryl-thiophene-2-carboxamides. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromothiophene Derivatives
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | Good |
| 3-Chlorophenylboronic acid | Pd(OAc)₂/P(p-tolyl)₃ | Cs₂CO₃ | Toluene | High |
Stille Coupling for Carbon-Carbon Bond Formation
The Stille coupling reaction provides another effective method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgmdpi.comresearchgate.net This reaction is known for its mild conditions and tolerance of a wide array of functional groups. mdpi.com For this compound, Stille coupling enables the introduction of alkyl, vinyl, aryl, and heteroaryl groups by reacting with the appropriate organostannane reagent.
Various palladium catalysts, including Pd(PPh₃)₄, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and PdCl₂(PPh₃)₂, are effective in promoting this transformation. mdpi.com The reaction is typically performed in a non-polar aprotic solvent like toluene or THF. jcu.edu.au One of the main drawbacks of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
An example of a Stille coupling involves the reaction of a bromothiophene derivative with an organostannane in the presence of a palladium catalyst to form a new C-C bond, which is a key step in the synthesis of thiophene-containing oligomers and polymers. jcu.edu.au
Table 2: Representative Stille Coupling Reaction Conditions
| Organostannane | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|
| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 110 |
| (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ | THF | 80 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 100 |
Sonogashira Coupling and Other Palladium-Catalyzed Transformations
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. beilstein-journals.org For this compound, this allows for the introduction of an alkynyl group at the 2-position.
The reaction typically employs a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in combination with a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent. organic-chemistry.orgnih.gov More recent protocols have been developed that are copper-free. beilstein-journals.orgnih.gov
Other palladium-catalyzed transformations can also be applied to this compound. For instance, reductive cross-coupling reactions between α-bromo carboxamides and terminal alkynes have been developed, leading to β,γ-alkenyl carboxamides instead of the typical Sonogashira products. rsc.org
Table 3: Typical Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | DIPA |
| Trimethylsilylacetylene | Pd(OAc)₂ | None | Cs₂CO₃ | DMF |
Functionalization and Modification of the Carboxamide Moiety
The carboxamide group (-CONH₂) of this compound offers a second site for chemical modification, allowing for a variety of transformations that can alter the compound's properties and lead to new derivatives.
Nucleophilic Substitution Reactions Involving the Amide Nitrogen
The nitrogen atom of the carboxamide can act as a nucleophile, participating in reactions to form N-substituted derivatives. For instance, N-alkylation or N-arylation can be achieved under appropriate conditions, although direct alkylation can sometimes be challenging.
A more common approach to modify the amide is through coupling reactions. For example, amide bond formation can be achieved through the reaction of a carboxylic acid with an amine using coupling agents. While this is more relevant to the synthesis of the carboxamide itself, similar principles can be applied to further modify the amide nitrogen, for instance, through reactions with electrophiles after deprotonation. The picolinamide-directed C(sp³)–H arylation is an example of how an amide group can direct functionalization at other positions in the molecule. nih.gov
Hydrolysis and Derivatization of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding 2-bromothiophene-3-carboxylic acid. vulcanchem.commasterorganicchemistry.com This reaction is typically slow and often requires heating. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For example, it can be transformed into esters, acid chlorides, or other amides through standard synthetic methods. The conversion to an acid chloride, for instance using thionyl chloride, provides a highly reactive intermediate for further derivatization. The amide group can also be a precursor for the synthesis of other heterocyclic systems through condensation reactions. DNA-catalyzed hydrolysis of aromatic amides has also been explored, highlighting novel approaches to amide cleavage. nih.gov
Thioamide Formation from Carboxylic Acid Precursors
The conversion of carboxylic acids to thioamides is a fundamental transformation in organic synthesis, often accomplished using various thionating agents. For the synthesis of 2-bromothiophene-3-carbothioamide, the corresponding precursor, 2-bromothiophene-3-carboxylic acid, would undergo a reaction with a suitable thioamide reagent. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution alters the physicochemical properties of the molecule; thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov They exhibit a weaker C=S bond (approx. 130 kcal/mol) compared to the C=O bond in amides (approx. 170 kcal/mol) and the thioamide N-H group is more acidic. nih.gov
General methods for this conversion involve reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene. While direct synthesis data for 2-bromothiophene-3-carbothioamide from its carboxylic acid is not prevalent in the provided literature, the synthesis of analogous compounds such as 4-bromothiophene-2-carbothioamide (B1438413) is achieved through the reaction of the corresponding carboxylic acid with thioamide reagents under acidic or basic conditions. smolecule.com This suggests a similar pathway is viable for the title compound.
Table 1: General Conditions for Thioamide Formation from Carboxylic Acids This table presents generalized conditions based on analogous transformations.
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Lawesson's Reagent | THF or Toluene | Reflux | Conversion of carboxamide to thioamide |
Electrophilic Aromatic Substitution on the Thiophene Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, which is generally more reactive than benzene (B151609). scbt.com The outcome of EAS on a substituted thiophene ring is dictated by the electronic and steric effects of the existing substituents. In this compound, the ring is substituted with a bromine atom at the C2 position and a carboxamide group at the C3 position.
Both the bromo group and the carboxamide group are deactivating and electron-withdrawing. The carboxamide group, similar to an aldehyde or ester, acts as a meta-director on a benzene ring. On a thiophene ring, its deactivating nature would direct incoming electrophiles away from its adjacent positions. The bromine atom at C2 directs incoming electrophiles primarily to the C5 position. The mechanism of EAS involves the formation of a cationic intermediate (a sigma complex), and the stability of this intermediate determines the regioselectivity. libretexts.org The attack of an electrophile at the C5 position of this compound would lead to a more stabilized cationic intermediate compared to an attack at the C4 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur preferentially at the C5 position.
Regioselective Functionalization and Metalation Strategies on the Thiophene Nucleus
Regioselective functionalization of the thiophene nucleus in this compound can be achieved through directed metalation strategies, which offer a powerful alternative to electrophilic substitution. Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent.
In this compound, the carboxamide group is a potent directing group. However, the presence of the acidic N-H proton requires the use of excess base or a protection strategy. Alternatively, hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can be used for regioselective deprotonation. acs.org The C4 position is the most likely site for lithiation due to the directing influence of the C3-carboxamide group. The bromine at C2 would further acidify the C4 proton.
An alternative strategy is halogen-metal exchange. The bromine atom at the C2 position can be exchanged with a metal (e.g., lithium) using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. beilstein-journals.org This generates a 2-lithiated thiophene species, which can then be quenched with various electrophiles to introduce functionality specifically at the C2 position. The choice between deprotonation (at C4) and halogen-metal exchange (at C2) can often be controlled by the choice of organolithium reagent and reaction conditions.
Table 2: Potential Regioselective Metalation Strategies
| Reagent | Proposed Site of Metalation | Subsequent Reaction with Electrophile (E+) | Product | Reference for Strategy |
|---|---|---|---|---|
| LDA/LTMP | C4 (Deprotonation) | Quench with E+ | 4-Substituted-2-bromothiophene-3-carboxamide | acs.orgmdpi.com |
Ring Annulation and Heterocycle Formation using this compound as a Building Block
Ring annulation refers to the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu this compound is a valuable building block for the synthesis of fused heterocyclic systems, such as thienopyridines, thienopyrimidines, and other complex structures. The bromine atom and the carboxamide group serve as synthetic handles for cyclization reactions.
For instance, the bromine at C2 can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce a side chain. jcu.edu.au This new side chain can then undergo an intramolecular cyclization with the carboxamide group at C3, or a derivative thereof, to form a fused ring. A relevant example is the synthesis of thieno[3,2-c]pyran-4-ones from 2-bromothiophene-3-carboxylic acid and terminal alkynes, which proceeds via a palladium-catalyzed coupling-cyclization sequence. researchgate.net
Similarly, the carboxamide group can be transformed into other functional groups, such as a nitrile or an amine, which can then participate in cyclization reactions. For example, bromothiophene carbaldehydes or nitriles react with reagents like ethyl 2-sulfanylacetate to form fused thienothiophenes. rsc.orgrsc.org These strategies highlight the versatility of the 2-bromo-3-carboxamide scaffold in constructing diverse and complex heterocyclic architectures.
Table 3: Examples of Heterocycle Formation from Related Thiophene Building Blocks
| Starting Material Type | Reaction Type | Fused Heterocycle Formed | Reference for Strategy |
|---|---|---|---|
| 2-Bromothiophene-3-carboxylic acid | Pd-catalyzed coupling/cyclization | Thieno[3,2-c]pyran-one | researchgate.net |
| 2-Bromothiophene-3-carbaldehyde | Condensation/Cyclization | Thienothiophene | rsc.orgrsc.org |
Mechanistic Investigations of Reactions Involving 2 Bromothiophene 3 Carboxamide
Elucidation of Reaction Pathways for Synthetic Transformations
The synthetic utility of 2-bromothiophene-3-carboxamide is underscored by its participation in a variety of reaction types, each proceeding through distinct mechanistic pathways.
One key transformation is the halogen dance reaction, a process involving the migration of a halogen atom on an aromatic ring. In the case of bromothiophenes, this reaction can be initiated by lithiation. For instance, the lithiation of 2- and 3-bromothiophene (B43185) with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at cryogenic temperatures proceeds rapidly. whiterose.ac.uk The relatively faster reaction of the 3-bromo isomer is attributed to a stronger inductive effect of the bromine substituent. whiterose.ac.uk Density functional theory (DFT) studies on model systems suggest that the rate-determining step involves the reaction of the substrate with the lithiated product to form a di-halogenated intermediate via an SN2-type transition state. whiterose.ac.uk This intermediate can then react further through barrierless paths, leading to the exchange of halogen and lithium substituents. whiterose.ac.uk
Furthermore, the functional groups on the thiophene (B33073) ring, namely the bromine atom and the carboxamide group, exhibit different reactivities, which can be exploited for selective transformations. The carbon-bromine bond is generally more reactive towards certain reagents than carbon-fluorine bonds due to better orbital overlap in the latter, making the C-F bond stronger. wikipedia.org The carboxamide group, being one of the most stable carbonyl functionalities, is less reactive than aldehydes or ketones. wikipedia.org This difference in reactivity allows for chemoselective reactions where one functional group reacts preferentially over the other.
Decarboxylative halogenation represents another reaction pathway. This process allows for the replacement of a carboxylic acid group with a halogen. While not directly involving the carboxamide, the principles can be relevant to the synthesis of precursors or derivatives. Aromatic acids can be converted to the corresponding aryl halides, providing regioisomers that may not be accessible through direct aromatic halogenation. nih.gov Mechanistic studies of photocatalytic iododecarboxylation suggest a radical pathway involving the formation of a benzoyloxy radical, which then reacts to form an aryl radical that is subsequently halogenated. nih.gov
Understanding Catalytic Cycles in Transition Metal-Mediated Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a common substrate in these transformations. eie.grrsc.org The mechanisms of these reactions typically involve a catalytic cycle centered around a transition metal, most commonly palladium. eie.gracs.org
A general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves several key steps:
Oxidative Addition: The active catalyst, typically a Pd(0) species, reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate. Mechanistic studies have shown that the oxidative addition of aryl bromides can be the turnover-limiting step in some catalytic amination reactions. acs.org
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, replacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The nature of the ligands coordinated to the metal center plays a crucial role in the efficiency and selectivity of the reaction. For instance, in the Buchwald-Hartwig amination, chelating phosphine (B1218219) ligands like BINAP and DPPF are often employed. acs.org Studies have revealed that a catalyst decomposition pathway can involve the cleavage of the P-C bond in these ligands. acs.org In some cases, ligand-free conditions can be employed, which offers economic and environmental advantages. rsc.org
Recent advancements have also focused on dual catalytic systems, for example, using a combination of nickel and cobalt catalysts for cross-electrophile coupling. nih.gov Mechanistic studies of such systems indicate that each metal catalyst can play a distinct role, with one activating the aryl halide and the other activating the coupling partner. nih.gov This allows for rational optimization of the reaction conditions by adjusting the catalyst loadings. nih.gov
Below is a table summarizing key transition metal-mediated reactions involving thiophene derivatives and their mechanistic features:
| Reaction Name | Catalyst System | Key Mechanistic Steps | Notes |
| Suzuki-Miyaura Coupling | Pd(0) with phosphine ligands | Oxidative addition, transmetalation, reductive elimination | Used for C-C bond formation. nih.gov |
| Buchwald-Hartwig Amination | Pd(0) with BINAP or DPPF | Oxidative addition, amine coordination, deprotonation, reductive elimination | Used for C-N bond formation. acs.org |
| Negishi Coupling | Copper-catalyzed (ligand-free) | Oxidative addition, transmetalation with organozinc reagent, reductive elimination | Effective for coupling with various zinc reagents. rsc.org |
| Cross-Electrophile Coupling | Ni and Co dual catalyst | Separate activation of two different electrophiles by each catalyst | Allows for coupling of two different halides. nih.gov |
Insights into Regioselectivity and Chemoselectivity through Mechanistic Studies
Regioselectivity and chemoselectivity are critical concepts in the synthesis of complex molecules from substrates like this compound, which possesses multiple reactive sites.
Regioselectivity refers to the preference of a reaction to occur at one position over another. oxfordsciencetrove.comdurgapurgovtcollege.ac.inpurechemistry.org In the context of this compound, this could involve, for example, selective reaction at the C2-bromo position versus other positions on the thiophene ring. The electron-withdrawing nature of the carboxamide group at the 3-position can influence the electron density around the ring, directing electrophilic or nucleophilic attack to specific sites. For instance, in palladium-catalyzed cross-coupling reactions, the reaction exclusively occurs at the carbon-bromine bond, allowing for the retention of other functional groups for subsequent transformations. cardiff.ac.uk
Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.orgdurgapurgovtcollege.ac.inpurechemistry.org this compound has both a bromo substituent and a carboxamide group. The relative reactivity of these groups determines the outcome of a reaction. For example, in a transition metal-catalyzed cross-coupling reaction, the C-Br bond is typically more reactive than the C-H bonds of the thiophene ring or the N-H and C=O bonds of the carboxamide group under those specific conditions. This allows for selective functionalization at the C2 position. The choice of reagents and reaction conditions is paramount in controlling chemoselectivity. For instance, different reducing agents will selectively reduce certain functional groups over others. wikipedia.org
Mechanistic studies provide the foundation for understanding and predicting these selectivities. By examining the stability of reaction intermediates and the energy barriers of different reaction pathways, chemists can rationally design synthetic routes that yield the desired product with high selectivity. For example, DFT calculations can help elucidate the transition states and intermediates in catalytic cycles, explaining the observed regioselectivity in coupling reactions. researchgate.net
The following table outlines the factors influencing selectivity in reactions of this compound:
| Selectivity Type | Influencing Factors | Example |
| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the catalyst and ligands | In Suzuki coupling, the reaction occurs at the C-Br bond due to its higher reactivity towards the Pd(0) catalyst. |
| Chemoselectivity | Inherent reactivity of functional groups, Choice of reagents, Reaction conditions (temperature, solvent) | The C-Br bond undergoes cross-coupling while the more stable carboxamide group remains intact. wikipedia.org |
Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and dynamic stability of molecules like 2-bromothiophene-3-carboxamide. While specific MD studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodologies are well-established through research on analogous thiophene (B33073) derivatives. These studies provide a robust framework for understanding how this compound would likely behave in a dynamic environment.
MD simulations for a molecule such as this compound would typically involve placing the molecule in a simulated solvent box, often water, to mimic physiological or solution-phase conditions. The system's energy is first minimized to remove any unfavorable atomic clashes. Following this, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. Production MD runs, often spanning nanoseconds to microseconds, are then performed to generate trajectories that map the molecule's atomic movements over time.
The stability of the molecule is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions from the initial structure. A stable conformation will exhibit relatively small fluctuations in its RMSD over the simulation time. In studies of related thiophene carboxamide derivatives designed as enzyme inhibitors, MD simulations have been employed to confirm the stability of the ligand within the protein's binding pocket. mdpi.com For instance, the RMSD of the ligand-protein complex is monitored, and stable values indicate a persistent and favorable binding mode. mdpi.com
Furthermore, MD simulations can elucidate the flexibility of different parts of the molecule. The thiophene ring itself is relatively rigid, but the carboxamide group and the C-Br bond will exhibit vibrational and rotational motions. The analysis of these motions can help in understanding the molecule's entropy and its interaction with its environment. While ab initio calculations on oligothiophenes suggest that the torsional barriers between thiophene rings are generally low, the introduction of substituents like the carboxamide and bromine atom in this compound would modulate these energy landscapes. acs.org
A representative data table from an MD simulation for a hypothetical analysis of this compound is shown below. This illustrates the type of data that would be generated to assess conformational stability.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total length of the production MD run. |
| Ensemble | NPT | Constant Number of particles, Pressure, and Temperature. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Average RMSD | 1.5 ± 0.3 Å | Root-mean-square deviation from the initial minimized structure, indicating conformational stability. |
| Dihedral Angle (C2-C3-C=O) | -175° ± 15° | The predominant orientation of the carboxamide group relative to the thiophene ring. |
This table is illustrative and represents typical data obtained from MD simulations on similar small molecules.
Exploration of Non-Linear Optical (NLO) Properties through Theoretical Calculations
The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a variety of interesting and useful phenomena. Molecules with specific structural features, such as extended π-conjugation, charge asymmetry, and the presence of electron-donating and electron-accepting groups, can exhibit significant NLO responses. This compound, with its electron-rich thiophene ring, a bromine atom (an electron-withdrawing group), and a carboxamide group (which can act as either a donor or acceptor depending on its environment), presents an interesting candidate for theoretical NLO studies.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules before their synthesis and experimental characterization. These calculations can determine various parameters that quantify the NLO response, most notably the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response, which is essential for applications like frequency doubling of light.
For a molecule like this compound, a typical computational approach would involve optimizing its geometry using a suitable DFT functional (e.g., B3LYP) and basis set. Following geometry optimization, the electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), are calculated. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is also crucial. A small HOMO-LUMO energy gap is often correlated with higher polarizability and a larger NLO response, as it indicates easier electronic transitions. researchgate.net
Studies on related thiophene derivatives have demonstrated the utility of this approach. For example, in a study of pyrazole (B372694) amides based on 5-bromothiophene carboxylic acid, DFT calculations were used to evaluate their NLO properties. mdpi.com The results showed that the calculated first hyperpolarizability (β) values were significant, suggesting their potential as NLO materials. mdpi.com Another study on a chalcone (B49325) derivative containing a 5-bromothiophen-2-yl moiety also reported a significant first hyperpolarizability, further underscoring the potential of brominated thiophene systems in NLO applications. researchgate.net
The key NLO parameters for a molecule are typically presented in a table, as illustrated below for a hypothetical calculation on this compound.
| Parameter | Calculated Value | Unit | Description |
| Dipole Moment (μ) | 3.5 | Debye | A measure of the molecule's overall polarity. |
| Mean Polarizability (<α>) | 120 | a.u. | The average linear polarizability of the molecule. |
| First Hyperpolarizability (β_tot) | 8.5 x 10⁻³⁰ | esu | The total first hyperpolarizability, indicating the second-order NLO response. |
| HOMO-LUMO Gap (ΔE) | 4.8 | eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |
This table is illustrative. The values are representative of what might be expected for a molecule of this type based on studies of similar compounds. researchgate.net
These theoretical investigations are invaluable for screening potential NLO candidates and for providing a deeper understanding of the structure-property relationships that govern NLO activity. The insights gained can guide the design and synthesis of new materials with enhanced NLO properties for various photonic and optoelectronic applications.
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Bromothiophene-3-carboxamide, by providing detailed information about the chemical environment of individual atoms.
Proton (1H) and Carbon-13 (13C) NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of this compound.
In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring exhibit distinct chemical shifts. For a related compound, 2-bromothiophene-3-carboxylic acid, the aromatic protons appear as doublets at approximately 7.67 ppm and 7.36 ppm in DMSO-d6. rsc.org The amide protons (NH₂) of a carboxamide typically present as a broad signal in the downfield region, often around 7-8 ppm in DMSO-d6, influenced by the electron-withdrawing carbonyl group and potential hydrogen bonding.
The ¹³C NMR spectrum provides complementary information. For 2-bromothiophene-3-carboxylic acid, the carbonyl carbon is observed around 163.2 ppm, while the thiophene ring carbons appear at approximately 132.5, 130.7, 128.2, and 119.0 ppm in DMSO. rsc.org In carboxamides, the carbonyl carbon characteristically resonates downfield, typically in the 160-170 ppm range.
Table 1: Representative NMR Data for 2-Bromothiophene-3-carboxylic acid (a precursor to the amide)
| Nucleus | Chemical Shift (ppm) in DMSO-d6 | Multiplicity |
|---|---|---|
| ¹H (Ar-H) | 7.67 | d |
| ¹H (Ar-H) | 7.36 | d |
| ¹H (COOH) | 13.02 | s |
| ¹³C (C=O) | 163.2 | - |
| ¹³C (Ar-C) | 132.5 | - |
| ¹³C (Ar-C) | 130.7 | - |
| ¹³C (Ar-C) | 128.2 | - |
| ¹³C (Ar-C-Br) | 119.0 | - |
Data sourced from a study on a related carboxylic acid precursor. rsc.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Complex Structure Assignment
For more complex derivatives or to unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com In this compound, a COSY experiment would show a cross-peak between the two adjacent protons on the thiophene ring, confirming their connectivity. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This technique is instrumental in assigning the carbon signals of the thiophene ring by linking them to their attached, and previously assigned, protons. emerypharma.comresearchgate.net The HSQC spectrum displays a cross-peak for each C-H bond, simplifying the assignment of the carbon skeleton. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. acdlabs.com For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically show a protonated molecular ion [M+H]⁺, confirming the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern can reveal the loss of specific groups, such as the carboxamide group or the bromine atom, further corroborating the structure. vulcanchem.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching vibration of the amide group would typically appear around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide group usually manifest as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching modes from the thiophene ring would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. For thiophene derivatives, Raman spectra can give insights into the orientation of the molecule when adsorbed on a metal surface, as demonstrated in studies of related bromothiophenes. researchgate.netresearchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3300-3500 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Amide (C=O) | Stretching | 1650-1680 |
| Aromatic (C=C) | Stretching | 1400-1600 |
Data based on typical ranges for these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iqudel.edu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. uobabylon.edu.iq The spectrum is a plot of absorbance versus wavelength and is useful for characterizing compounds with chromophores, such as the thiophene ring in this compound. The thiophene ring system gives rise to π → π* electronic transitions. hnue.edu.vn The position and intensity of the absorption maxima can be influenced by substituents on the ring. The presence of the bromine atom and the carboxamide group will affect the electronic structure and thus the UV-Vis absorption spectrum. uobabylon.edu.iq
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. uol.deuhu-ciqso.es This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions in the crystal lattice can be determined with high accuracy. uol.demdpi.com To perform this analysis, a suitable single crystal of this compound is required. uhu-ciqso.es The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the exact spatial arrangement of all atoms. uol.de This provides unambiguous confirmation of the molecular structure and connectivity. mdpi.com
Chromatographic Techniques for Purity Assessment and Byproduct Identification (e.g., HPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for the identification of any byproducts formed during its synthesis. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a versatile and rapid technique used for monitoring the progress of a reaction and for the preliminary assessment of product purity. In the context of this compound and related compounds, TLC is typically performed on silica (B1680970) gel plates (SiO₂) with a fluorescent indicator (F254), which allows for the visualization of spots under UV light (254 nm). sigmaaldrich.comrsc.org The choice of the mobile phase is critical for achieving good separation. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or toluene (B28343), and a more polar solvent, like ethyl acetate (B1210297) or acetone. scribd.com For instance, a solvent system of 70:30 hexane:ethyl acetate has been used for the related compound, 2-Bromothiophene-3-carbaldehyde, indicating that a similar system could be adapted for this compound. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds.
A variety of solvent systems can be employed, and the selection often depends on the specific impurities that need to be separated. sigmaaldrich.comresearchgate.net The table below lists some exemplary solvent systems that are generally applicable for the chromatography of polar organic compounds on silica gel.
| Solvent System Code | Solvents | Composition by Volume |
| 012D | Ethyl Acetate : Hexane | 3 : 2 |
| 013A | Chloroform : Ethyl Acetate | 1 : 1 |
| 009A | Chloroform : Methanol (B129727) | 4 : 1 |
| 009B | Chloroform : Methanol | 7 : 3 |
| 0006 | Toluene : Ethanol (B145695) | 9 : 1 |
| This table presents a selection of general solvent systems for TLC on silica gel, which may be adapted for this compound. sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that provides quantitative data on the purity of a sample. For compounds like this compound and its derivatives, reversed-phase HPLC is the method of choice. jst.go.jpaurigeneservices.com This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, which is often a mixture of acetonitrile (B52724) and water or methanol and water. jst.go.jp By generating a calibration curve with standards of known concentration, the exact purity of a sample can be determined with high accuracy and precision. For example, the purity of a derivative, 5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide, was determined to be greater than 99% by HPLC. jst.go.jp The technique is also invaluable for detecting and quantifying any byproducts or unreacted starting materials.
The following table summarizes typical HPLC parameters that could be used for the analysis of this compound, based on methods for similar compounds.
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | Typically 0.5-1.5 mL/min |
| Detection | UV detector at a wavelength where the compound has maximum absorbance |
| Purity Determination | Area normalization method |
| This table outlines a general set of HPLC conditions that can be optimized for the analysis of this compound. aurigeneservices.com |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which provides the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₅H₄BrNOS.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. The experimentally determined values are then compared to these theoretical values to confirm the identity and purity of the synthesized compound. Typically, the experimental results are expected to be within ±0.4% of the calculated values. nih.gov
The table below shows the calculated elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 29.15 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.96 |
| Bromine | Br | 79.90 | 1 | 79.90 | 38.77 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.80 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.76 |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.56 |
| Total | 206.07 | 100.00 | |||
| This table details the theoretical elemental composition of this compound (C₅H₄BrNOS). |
In published research, elemental analysis data for novel compounds is typically presented as a comparison between the calculated and found values. For example, in the characterization of a complex thiophene-containing polymer, the following was reported: Calculated for C₆₀H₇₆O₄S₈: C, 64.47%; H, 6.85%. Found: C, 64.85%; H, 6.92%. rsc.org Similarly, for a synthesized thiophene derivative, C₁₇H₂₂O₂S₂, the analysis showed: Calculated: C, 63.32%; H, 6.88%; S, 19.88%. Found: C, 63.33%; H, 6.85%; S, 19.87%. mdpi.com This demonstrates the high level of accuracy expected from this technique in confirming the elemental composition of a newly synthesized compound.
Applications of 2 Bromothiophene 3 Carboxamide As a Versatile Synthetic Synthon
Building Block for Complex Heterocyclic Systems and Novel Organic Compounds
The strategic placement of the bromo and carboxamide groups on the thiophene (B33073) ring makes 2-bromothiophene-3-carboxamide an ideal precursor for the synthesis of complex, polyfunctional heterocyclic systems. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various substituents, while the carboxamide group can participate in cyclization reactions or be modified to introduce further diversity.
A notable application is in the construction of fused heterocyclic systems. For instance, the core structure of this compound is utilized in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which are of significant interest in medicinal chemistry. Although this often starts from the related 2-aminothiophene-3-carboxamide (B79593), the underlying thiophene scaffold is crucial. researchgate.netresearchgate.nettubitak.gov.tr More directly, the 2-bromothiophene-3-carboxylic acid scaffold, a direct precursor to the carboxamide, is a key intermediate in the synthesis of novel organoselenium compounds. In one pathway, substituted 2-bromothiophene-3-carboxylic acids are coupled with amino acids to form the corresponding carboxamides, which then serve as the foundation for building more elaborate structures with potential therapeutic applications. nih.gov This demonstrates the role of the this compound framework in generating complex molecules that would be difficult to access through other synthetic routes.
Precursor in Materials Science Applications
Thiophene-based molecules are foundational in the field of materials science due to their excellent electronic and optical properties. The ability to precisely functionalize the thiophene ring allows for the fine-tuning of these properties for specific applications.
Thiophene derivatives are widely used in the development of organic electronics. While direct applications of this compound are still emerging, its structural analogs are recognized for their potential in this field. For example, the closely related compound, Methyl 2-bromothiophene-3-carboxylate, is noted for expanding the chemical diversity of organic semiconductors, where such building blocks help to optimize molecular interactions and enhance charge-carrier mobility. arborpharmchem.com
Furthermore, the isomeric compound 3-Bromothiophene-2-carboxamide has been identified as a promising precursor for materials used in Organic Light-Emitting Diodes (OLEDs) and other organic electronics. nbinno.com The presence of the bromine atom and the electronic nature of the thiophene ring facilitate its integration into organic semiconductor structures, allowing for precise control over material properties like conductivity and luminescence. nbinno.com These examples strongly suggest a similar potential for this compound as a valuable precursor for the next generation of solution-processable organic semiconductors and optoelectronic materials. mdpi.com
Polythiophenes are a major class of conductive polymers with applications in a wide array of electronic devices. The synthesis of these polymers often relies on the polymerization of functionalized thiophene monomers. While difunctional thiophenes (e.g., dibromo- or di-stannyl derivatives) are typically required for polymerization, mono-bromo compounds like this compound can play a crucial role.
Its primary function in this context would be as an end-capping agent, controlling the molecular weight and terminating the polymer chain. This allows for the creation of well-defined oligomers and polymers with specific properties. Additionally, the carboxamide group offers a site for post-polymerization modification, enabling the synthesis of advanced polymer architectures. The integration of the isomeric 3-Bromothiophene-2-carboxamide into polymer chains to tune material properties has been noted, highlighting the utility of this class of compounds in creating sophisticated and functional polymer systems. nbinno.com
Intermediates in Medicinal Chemistry Synthesis
The thiophene ring is a well-established pharmacophore found in numerous approved drugs. nih.gov Thiophene carboxamide scaffolds, in particular, are of high interest to medicinal chemists for their ability to engage in various biological interactions and serve as a core for drug discovery programs. mdpi.comnih.govscilit.com
This compound provides an excellent scaffold for the construction of diverse chemical libraries aimed at identifying new drug candidates. The bromine atom allows for diversification at the 2-position through various cross-coupling reactions, while the carboxamide can be built upon by coupling with a wide array of amines.
A clear example of this is the development of a new series of trisubstituted thiophene-3-carboxamide (B1338676) derivatives as potential EGFR kinase inhibitors for cancer therapy. nih.gov In this research, the 2-bromothiophene-3-carboxylic acid core was first coupled with different amino acid-pyrrolidine fragments to create a library of this compound intermediates. Each of these intermediates could then be further modified, demonstrating how this scaffold enables the systematic generation of a focused library of compounds for biological screening. nih.gov
Table 1: Synthesis of this compound Intermediates for a Kinase Inhibitor Library
| Entry | Starting Carboxylic Acid | Coupled Amine Fragment | Resulting Carboxamide Intermediate |
| 1 | 2-Bromothiophene-3-carboxylic acid | L-Alanine-pyrrolidine | (S)-N-(1-(pyrrolidin-1-yl)propan-2-yl)-2-bromothiophene-3-carboxamide |
| 2 | 2-Bromothiophene-3-carboxylic acid | L-Valine-pyrrolidine | (S)-N-(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)-2-bromothiophene-3-carboxamide |
| 3 | 2-Bromothiophene-3-carboxylic acid | L-Leucine-pyrrolidine | (S)-N-(4-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)-2-bromothiophene-3-carboxamide |
| 4 | 2-Bromothiophene-3-carboxylic acid | L-Phenylalanine-pyrrolidine | (S)-N-(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)-2-bromothiophene-3-carboxamide |
This table illustrates how a single core scaffold is used to generate a library of related compounds by varying one of the building blocks.
The functionalization of the this compound core is readily achieved through modern synthetic methods, allowing for the directed synthesis of specific target analogs. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents at the 2-position. researchgate.netnih.govnih.govyoutube.com
Stille Coupling: This method uses organostannane reagents to couple with the bromo-scaffold, offering a complementary approach to the Suzuki reaction for forming C-C bonds. harvard.eduwikipedia.orglibretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction enables the direct synthesis of 2-aminothiophene derivatives by coupling the bromo-scaffold with a wide range of primary or secondary amines. wikipedia.orgacsgcipr.orgacsgcipr.orglibretexts.orgnih.gov
A specific, documented example of such functionalization is the copper-catalyzed C-Se coupling reaction used in the synthesis of EGFR kinase inhibitors. nih.gov The this compound intermediates underwent a reaction that replaced the bromine atom with a selenium-containing moiety, demonstrating a directed and efficient method to produce highly functionalized, novel analogs with potential therapeutic value. nih.gov
Table 2: Common Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base |
| Stille | R-Sn(Alkyl)₃ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst + Phosphine (B1218219) Ligand + Base |
| C-Se Coupling | R-SeNa | C-Se | Copper Iodide (CuI) + Ligand |
This table summarizes key synthetic transformations used to create functionalized analogs from the core scaffold.
Future Directions and Emerging Trends in 2 Bromothiophene 3 Carboxamide Research
Exploration of Novel Derivatization and Functionalization Strategies
The inherent reactivity of the 2-bromothiophene-3-carboxamide core structure presents a fertile ground for the development of novel derivatization and functionalization strategies. The bromine atom at the 2-position and the carboxamide group at the 3-position offer distinct handles for a variety of chemical transformations.
Recent research has focused on leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to introduce a wide range of aryl and vinyl substituents. nih.govmdpi.com For instance, palladium-catalyzed Suzuki-Miyaura reactions have been successfully employed to synthesize a series of 5-aryl-thiophene-2-carboxamide derivatives. mdpi.com These reactions often utilize palladium catalysts like Pd(PPh₃)₄ and a base in a suitable solvent system. mdpi.com The choice of catalyst and reaction conditions can significantly influence the efficiency and regioselectivity of these transformations. nih.gov
Furthermore, the carboxamide group can be readily modified through various reactions. For example, it can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, expanding the accessible chemical space. The development of one-pot synthesis methodologies, combining multiple reaction steps into a single process, is also an area of active investigation to improve efficiency and sustainability. mdpi.com Researchers are also exploring the synthesis of thieno[2,3-d]pyrimidine (B153573) analogs, which involves the construction of a fused ring system, to create more complex and potentially bioactive molecules. nih.gov
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water | 5-Aryl-thiophene-2-carboxamides |
| Stille Coupling | Organostannanes, PdCl₂(PPh₃)₂, THF | Aryl or vinyl substituted thiophenes |
| Amide Bond Formation | Amines, coupling agents (e.g., EDCl, HOBt), base | Substituted thiophene (B33073) carboxamides |
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of this compound synthesis with flow chemistry and automated platforms represents a significant leap towards more efficient, scalable, and on-demand production of its derivatives. cpu.edu.cn Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scale-up. acs.orgflowphotochem.eu
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new derivatives by systematically varying reactants and conditions. chemistryviews.orgbeilstein-journals.org These systems can be programmed to perform multi-step syntheses, including the preparation of precursors and subsequent functionalization reactions. beilstein-journals.org For instance, an automated platform could be designed to perform a Suzuki coupling on a this compound core, followed by a purification step, all in a continuous and unattended manner. The development of open-source software and affordable hardware, such as the Raspberry Pi, is making these advanced automation technologies more accessible to research laboratories. beilstein-journals.org This trend is expected to significantly expedite the exploration of the chemical space around the this compound scaffold. cpu.edu.cn
Advanced Computational Design and Virtual Screening of Analogues
Advanced computational methods are becoming indispensable tools in the design and discovery of novel this compound analogues with desired properties. acs.org Molecular docking and molecular dynamics simulations are being employed to predict the binding interactions of these compounds with biological targets, such as enzymes and receptors. nih.govnih.gov These in silico techniques allow researchers to virtually screen large libraries of potential analogues, prioritizing those with the highest predicted affinity and selectivity for a specific target before committing to their synthesis. nih.govnih.gov
For example, in the development of potential enzyme inhibitors, docking studies can reveal the key amino acid residues involved in binding and guide the design of modifications to the this compound scaffold to enhance these interactions. nih.gov Furthermore, computational approaches can be used to predict the pharmacokinetic properties of new analogues, such as their absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with better drug-like characteristics early in the discovery process. researchgate.net The synergy between computational design and experimental validation is expected to significantly accelerate the identification of promising new compounds for various applications. acs.orgresearchgate.net
Discovery of Undiscovered Reactivity Patterns and Catalytic Transformations
While much is known about the reactivity of this compound, there is still significant potential for the discovery of novel reactivity patterns and catalytic transformations. The unique electronic properties of the thiophene ring, influenced by the bromine and carboxamide substituents, can lead to unexpected and useful chemical behavior.
Researchers are exploring new catalytic systems to achieve previously inaccessible transformations. This includes the development of novel transition metal catalysts for cross-coupling reactions that can tolerate a wider range of functional groups and proceed under milder conditions. nih.govrsc.org For example, nickel-based catalysts are being investigated as alternatives to palladium for certain coupling reactions. rsc.org The exploration of C-H activation strategies directly on the thiophene ring is another promising avenue, offering a more atom-economical approach to functionalization compared to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov Furthermore, investigating the reactivity of the thiophene sulfur atom, such as in transition metal-mediated C-S bond cleavage, could open up new pathways for ring-opening and rearrangement reactions, leading to the synthesis of novel acyclic and heterocyclic structures. acs.org The discovery of such new transformations will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of its chemical nature.
Expanding Applications in Specialized Organic Synthesis and Materials Design
The unique structural and electronic features of this compound and its derivatives make them attractive building blocks for a wide range of applications beyond their traditional use in medicinal chemistry. In specialized organic synthesis, they serve as versatile intermediates for the construction of complex heterocyclic systems and natural product analogues. pitt.edu The ability to selectively functionalize the thiophene ring at different positions allows for the precise construction of intricate molecular architectures. nih.gov
In the realm of materials science, thiophene-based compounds are well-known for their use in the development of organic electronic materials. mdpi.comrsc.org The incorporation of the this compound moiety into conjugated polymers can influence their electronic properties, such as their conductivity and band gap, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). rsc.org Aqueous palladium-catalyzed direct arylation polymerization (DArP) is a promising green method for synthesizing such polymers. researchgate.net The ability to tune the properties of these materials by modifying the substituents on the thiophene ring opens up possibilities for designing materials with tailored performance characteristics for specific device applications. The future will likely see the emergence of novel materials derived from this compound with advanced optical and electronic functionalities.
Q & A
Q. What are the recommended synthetic routes for 2-Bromothiophene-3-carboxamide, and what experimental conditions optimize yield?
Methodological Answer:
- Bromination Strategies : Start with thiophene-3-carboxamide as the precursor. Bromination can be achieved using -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under reflux. Catalysts like FeCl or AlCl may enhance regioselectivity at the 2-position .
- Amidation : If starting from 2-bromothiophene-3-carboxylic acid, activate the carboxyl group using coupling agents (e.g., HATU or EDCI) followed by reaction with ammonia or an amine source. Monitor reaction progress via TLC or HPLC .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C for bromination) and stoichiometric ratios (1:1.2 substrate:NBS). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : -NMR should show a singlet for the carboxamide NH (δ 6.8–7.2 ppm) and distinct aromatic protons (δ 7.3–7.8 ppm). -NMR confirms the carbonyl carbon at ~165 ppm .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at 206.06 (CHBrNOS) .
- Elemental Analysis : Match experimental C/H/N/Br/S percentages to theoretical values (e.g., C: 29.15%, Br: 38.82%) .
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials. Cooling to -20°C maximizes crystal formation .
- Chromatography : For impurities with similar polarity, employ silica gel chromatography (hexane:ethyl acetate gradient, 3:1 to 1:1). Monitor fractions by UV at 254 nm .
- HPLC : Use a C18 column with acetonitrile/water (60:40) for high-purity isolation (>98%) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to its 5-bromo isomer in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The 2-bromo derivative exhibits slower kinetics due to steric hindrance near the carboxamide group. Use Pd(PPh) (2 mol%) and KCO in dioxane/water (3:1) at 80°C. Yields for 2-bromo are ~60% vs. 85% for 5-bromo isomers under identical conditions .
- Buchwald-Hartwig Amination : The 3-carboxamide group deactivates the thiophene ring, requiring stronger bases (e.g., CsCO) and elevated temperatures (100°C) .
Q. What computational methods can predict the electronic effects of the bromine and carboxamide substituents on thiophene’s aromaticity?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map HOMO-LUMO gaps. The electron-withdrawing carboxamide reduces aromaticity, while bromine introduces minor inductive effects. NBO analysis quantifies charge distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility trends. The carboxamide group enhances hydrogen bonding, increasing solubility in polar solvents .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1\text{H}1H-NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Rotational barriers in the carboxamide group may cause peak broadening. Acquire variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .
- Impurity Analysis : Use LC-MS to detect side products (e.g., debrominated species or oxidation byproducts). Compare retention times with synthetic standards .
Q. What strategies mitigate decomposition of this compound under storage conditions?
Methodological Answer:
- Stabilization : Store at -20°C in amber vials under inert gas (Ar/N). Add stabilizers (0.1% BHT) to prevent radical-mediated degradation .
- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum. Reconstitute in anhydrous DMSO immediately before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
